methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate
Description
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a dimethylamino methylidene amino substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring.
Properties
IUPAC Name |
methyl 2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)6-10-8-7(4-5-14-8)9(12)13-3/h4-6H,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNYBLJEOERSZ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=C(C=CS1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate typically involves the reaction of thiophene-3-carboxylic acid with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes nucleophilic attack by the thiophene ring to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or the dimethylamino group to a primary amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of thiophene compounds exhibit antitumor properties. Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene structure can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential use in developing new antibiotics .
Neurological Applications
Given its dimethylamino group, this compound may have implications in neurology. Preliminary studies suggest that it could act as a neuroprotective agent, possibly through mechanisms involving modulation of neurotransmitter systems .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various reactions, including nucleophilic substitutions and cycloadditions, making it valuable in synthesizing more complex organic molecules .
Photophysical Properties
Recent studies have explored the photophysical properties of thiophene derivatives, including this compound, which can be used in organic light-emitting diodes (OLEDs). The ability to tune its electronic properties makes it suitable for applications in optoelectronics .
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
| Application | Description | Reference |
|---|---|---|
| Building Block | Used in nucleophilic substitutions | |
| Photophysical Study | Investigated for use in OLEDs |
Case Study 1: Antitumor Activity Evaluation
In a controlled study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to known chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, showing significant antibacterial activity.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The target compound’s dimethylamino methylidene amino group introduces a conjugated imine system, enhancing electron delocalization compared to simple amino or acrylamido groups in analogs .
Target Compound:
While direct synthesis details are unavailable, analogous compounds suggest plausible pathways:
- Gewald Reaction: A common method for 2-aminothiophene-3-carboxylates, involving ketones, cyanoacetates, and sulfur . The dimethylamino methylidene group may be introduced via post-functionalization (e.g., condensation with dimethylformamide dimethyl acetal).
Analogs:
- Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Synthesized via Gewald reaction, followed by recrystallization for purity .
- Ethyl 2-(2-cyano-3-phenylacrylamido) derivatives: Prepared via Knoevenagel condensation in toluene with piperidine/acetic acid catalysis .
Analytical Characterization
Common Techniques :
- NMR Spectroscopy: Used universally to confirm substituent positions and stereochemistry (e.g., E-configuration in the target’s methylidene amino group) .
- HRMS-ESI : Critical for verifying molecular weight, as demonstrated in (experimental vs. calculated mass accuracy ≤1 ppm) .
Differentiating Factors :
- The target’s dimethylamino group would produce distinct $ ^1H $ NMR signals (~δ 2.8–3.2 ppm for N(CH$3$)$2 $) compared to phenyl or cyano substituents in analogs .
Biological Activity
Methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its various biological activities. This article compiles relevant findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈N₂O₂S
- Molecular Weight : 302.39 g/mol
- CAS Number : 1785844-07-6
- SMILES Notation : COC(=O)c1ccsc1N=C(N(C)C)C
The compound features a thiophene ring, which is known for its electron-rich properties, enhancing its reactivity and biological interactions.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various thiophene derivatives, including this compound. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
- Inhibition Data :
2. Antitumor Activity
Thiophene derivatives have been explored for their antitumor effects. This compound has demonstrated cytotoxicity against various cancer cell lines.
- Case Study : In vitro studies revealed that the compound exhibited significant growth inhibition in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 μM .
3. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
- Activity Summary :
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications to its structure can enhance biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increased COX inhibition |
| Alteration of side chains | Enhanced cytotoxicity against cancer cells |
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Pro-inflammatory Mediators : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, thereby alleviating inflammation.
- Induction of Apoptosis in Cancer Cells : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects are likely due to interference with bacterial cell wall integrity, leading to cell lysis.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 2-[(E)-[(dimethylamino)methylidene]amino]thiophene-3-carboxylate, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves condensation reactions between thiophene precursors and dimethylaminomethylidene reagents. For example, describes refluxing intermediates with anhydrides (e.g., tetrahydrophthalic anhydride) in dry CH₂Cl₂ under nitrogen, achieving yields of ~67% after HPLC purification. Key variables include stoichiometry (1.2 equivalents of anhydride), solvent choice (polar aprotic solvents), and temperature control (reflux for 12–24 hours). Monitoring via TLC and optimizing purification (e.g., gradient elution with methanol-water) are critical .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the dimethylamino group (δ ~3.0–3.2 ppm, singlet) and the thiophene ring protons (δ ~6.5–7.5 ppm). highlights the use of splitting patterns to confirm substituent positions .
- IR : Key peaks include C=O stretching (~1700 cm⁻¹ for the ester), C=N stretching (~1650 cm⁻¹ from the imine), and C-O ester vibrations (~1250 cm⁻¹) .
- 13C NMR : The ester carbonyl typically appears at ~165–170 ppm, while the imine carbon resonates near 150–160 ppm .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if dust is generated.
- Handling : Work in a fume hood to avoid inhalation. Avoid contact with skin/eyes due to potential irritation (H315, H319).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, notes the acrylamide group’s electron-deficient nature, making it reactive toward nucleophilic attack .
- QSAR : Use descriptors like logP ( reports XlogP ~4) and topological polar surface area (TPSA ~90 Ų) to model bioavailability or membrane permeability .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. The dimethylamino group may engage in hydrogen bonding or cation-π interactions .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For instance, HSQC can confirm carbon assignments for the thiophene ring .
- X-ray Crystallography : As in , single-crystal analysis provides unambiguous confirmation of stereochemistry and bond lengths, especially for E/Z isomers in the imine group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula discrepancies (e.g., isotopic patterns for sulfur) .
Q. How does the electronic nature of substituents influence the compound’s reactivity in catalytic cross-coupling reactions?
- Methodological Answer :
- Ruthenium Catalysis : demonstrates that electron-withdrawing groups (e.g., ester) activate the thiophene ring for C–H functionalization. The dimethylamino group’s electron-donating effect may modulate regioselectivity in alkylation reactions .
- Mechanistic Probes : Use deuterium labeling or Hammett plots to study substituent effects on reaction rates. For example, para-substituted aryl groups could alter the rate of nucleophilic substitution .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Photodegradation Studies : Expose the compound to UV light in aqueous solutions (pH 7–9) and analyze by LC-MS for breakdown products (e.g., hydrolysis of the ester group) .
- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to determine EC₅₀ values. The compound’s logP (~4) suggests moderate bioaccumulation potential .
- Soil Microcosm Experiments : Monitor degradation via CO₂ evolution or HPLC to assess persistence under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
